molecular formula C19H20ClN3O3S B2769947 1-(4-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946291-48-1

1-(4-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No.: B2769947
CAS No.: 946291-48-1
M. Wt: 405.9
InChI Key: BDLWBNLAYIOVGJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, an indole moiety, and a sulfonyl ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Urea Formation: The final step involves the reaction of the sulfonylated indole with 4-chlorophenyl isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays to study enzyme interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea exerts its effects is likely related to its ability to interact with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that recognize the indole or chlorophenyl groups.

    Pathways Involved: Could involve inhibition or activation of enzymatic pathways, modulation of receptor activity, or interference with protein-protein interactions.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-(2-(1H-indol-3-yl)ethyl)urea: Lacks the sulfonyl group, which may affect its reactivity and biological activity.

    1-(4-Chlorophenyl)-3-(2-(1,2-dimethyl-1H-indol-3-yl)ethyl)urea: Similar structure but without the sulfonyl linkage, potentially altering its chemical properties.

Uniqueness: 1-(4-Chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is unique due to the presence of both the sulfonyl and urea linkages, which can confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(4-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea, with CAS number 946291-48-1, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Moiety : The indole ring is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Sulfonylation : The indole derivative undergoes sulfonylation using a sulfonyl chloride in the presence of a base like pyridine or triethylamine.
  • Urea Formation : The final step involves reacting the sulfonylated indole with 4-chlorophenyl isocyanate to create the urea linkage.

The resulting compound features both a sulfonyl and urea functional group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing a sulfonamide group showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects against other strains .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown strong inhibitory activity against urease, with some derivatives achieving IC50 values significantly lower than standard drugs. For example, certain related compounds displayed IC50 values ranging from 0.63 to 6.28 µM compared to thiourea (IC50 = 21.25 µM) . This suggests that the compound could serve as a lead for developing new urease inhibitors.

The mechanism by which this compound exerts its biological effects likely involves:

  • Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors due to the presence of the indole and chlorophenyl groups.
  • Modulation of Enzymatic Pathways : It may inhibit or activate various enzymatic pathways, potentially affecting metabolic processes.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-(4-Chlorophenyl)-3-(2-(1H-indol-3-yl)ethyl)ureaLacks sulfonyl groupReduced reactivity and activity
1-(4-Chlorophenyl)-3-(2-(1,2-dimethyl-1H-indol-3-yl)ethyl)ureaContains both sulfonyl and urea linkagesEnhanced biological activity

The presence of both sulfonyl and urea linkages in this compound distinguishes it from similar compounds and may contribute to its unique biological properties.

Case Studies

Several studies have focused on the biological evaluation of related compounds:

  • Antibacterial Screening : A study demonstrated that derivatives with similar structural motifs exhibited varying degrees of antibacterial activity, highlighting the importance of functional groups in determining efficacy .
  • Urease Inhibition Studies : Research indicated that certain derivatives showed promising results as urease inhibitors, suggesting potential therapeutic applications in treating conditions related to urease activity .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S/c1-13-18(16-5-3-4-6-17(16)23(13)2)27(25,26)12-11-21-19(24)22-15-9-7-14(20)8-10-15/h3-10H,11-12H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLWBNLAYIOVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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